O-(3-cyclopropylpropyl)hydroxylamine
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Overview
Description
O-(3-cyclopropylpropyl)hydroxylamine: is a compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a hydroxylamine functional group attached to a cyclopropylpropyl chain, making it a versatile intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-cyclopropylpropyl)hydroxylamine can be achieved through several methods. One notable approach involves the O-alkylation of hydroxylamines. For instance, the direct preparation of O-substituted hydroxylamines from alcohols can be performed by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of metal-free conditions and efficient reaction cascades, such as the [3,3]-sigmatropic rearrangement, can facilitate the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
O-(3-cyclopropylpropyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: Reduction reactions can convert the hydroxylamine to amines.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxylamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(3-cyclopropylpropyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism by which O-(3-cyclopropylpropyl)hydroxylamine exerts its effects involves its ability to undergo [3,3]-sigmatropic rearrangement. This rearrangement facilitates the formation of N-heterocycles, which are valuable in various chemical and biological processes. The compound’s reactivity is primarily due to the cleavage of weak N-O bonds, enabling efficient transformations under mild conditions .
Comparison with Similar Compounds
Similar Compounds
O-alkylhydroxylamines: These compounds share the hydroxylamine functional group but differ in the alkyl chain attached.
N-hydroxyphthalimide: Another hydroxylamine derivative used in similar synthetic applications.
Uniqueness
O-(3-cyclopropylpropyl)hydroxylamine is unique due to its cyclopropylpropyl chain, which imparts distinct reactivity and stability compared to other hydroxylamine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
2008539-30-6 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
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